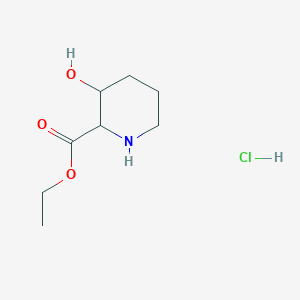
Ethyl 3-Hydroxypiperidine-2-carboxylate Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-Hydroxypiperidine-2-carboxylate Hydrochloride is a chemical compound with the molecular formula C8H16ClNO3. It is a derivative of piperidine, a six-membered heterocyclic amine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Hydroxypiperidine-2-carboxylate Hydrochloride typically involves the reaction of ethyl 3-hydroxypiperidine-2-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process can be summarized as follows:
Starting Material: Ethyl 3-hydroxypiperidine-2-carboxylate.
Reagent: Hydrochloric acid.
Reaction Conditions: The reaction is usually conducted at room temperature with stirring until the formation of the hydrochloride salt is complete.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product .
化学反応の分析
Types of Reactions
Ethyl 3-Hydroxypiperidine-2-carboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学的研究の応用
Ethyl 3-Hydroxypiperidine-2-carboxylate Hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes
作用機序
The mechanism of action of Ethyl 3-Hydroxypiperidine-2-carboxylate Hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets are subjects of ongoing research, but it is known to interact with biological systems at the molecular level .
類似化合物との比較
Similar Compounds
Ethyl 3-Hydroxypiperidine-3-carboxylate Hydrochloride: Similar in structure but differs in the position of the hydroxyl group.
Ethyl 2-oxo-3-piperidinecarboxylate: Contains a ketone group instead of a hydroxyl group.
Icaridin: A piperidine derivative used as an insect repellent
Uniqueness
Ethyl 3-Hydroxypiperidine-2-carboxylate Hydrochloride is unique due to its specific functional groups and their positions, which confer distinct chemical and biological properties.
特性
分子式 |
C8H16ClNO3 |
|---|---|
分子量 |
209.67 g/mol |
IUPAC名 |
ethyl 3-hydroxypiperidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-2-12-8(11)7-6(10)4-3-5-9-7;/h6-7,9-10H,2-5H2,1H3;1H |
InChIキー |
OBDYMEPJJBFBBB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(CCCN1)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid](/img/structure/B11716579.png)
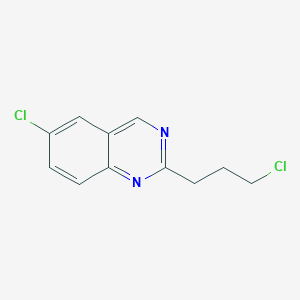
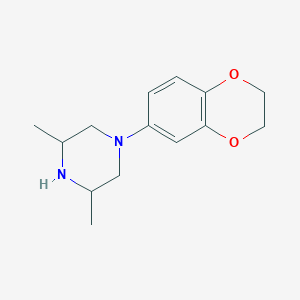
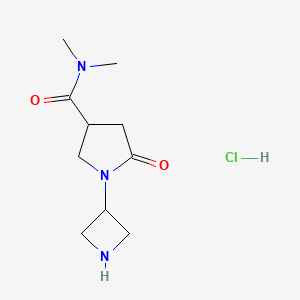
![(2E)-2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B11716602.png)
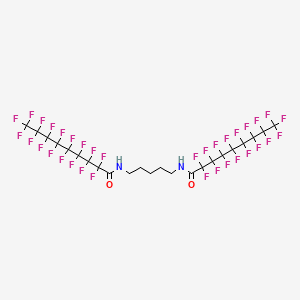
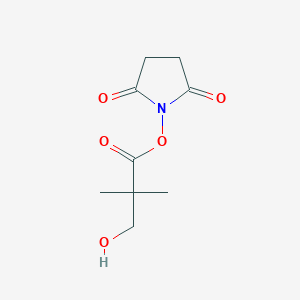
![Thiazolo[4,5-d]pyrimidin-7(6h)-one](/img/structure/B11716616.png)
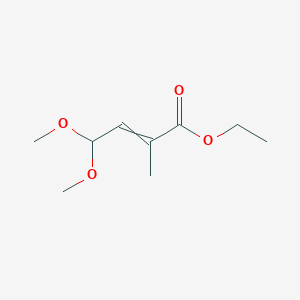
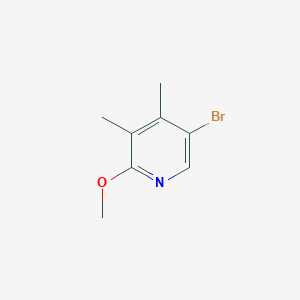
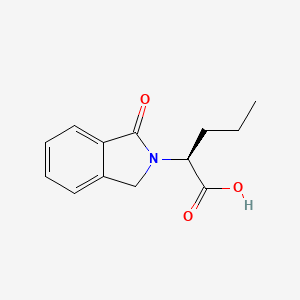
![(2Z)-2-[(2-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11716634.png)
![1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B11716641.png)
![[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride](/img/structure/B11716648.png)
